alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
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Overview
Description
Alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound with a unique structure that includes methoxy groups, a pyrrolidinyl ethoxy side chain, and a hydroxybenzenepropanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, including the introduction of methoxy groups, the formation of the pyrrolidinyl ethoxy side chain, and the assembly of the hydroxybenzenepropanol core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Alpha-(3,6-Dimethoxy-2-(2-(1-pyrrolidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can be compared with similar compounds based on its structure and properties. Similar compounds include:
Flavonoids: Organic molecules with phenyl-substituted structures.
Benzopyrans: Compounds with a benzopyran core structure.
Pyrrolidinyl derivatives: Molecules containing pyrrolidinyl groups.
Properties
CAS No. |
88770-65-4 |
---|---|
Molecular Formula |
C23H31NO5 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[3-[3,6-dimethoxy-2-(2-pyrrolidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C23H31NO5/c1-27-20-11-12-21(28-2)23(29-16-15-24-13-3-4-14-24)22(20)19(26)10-7-17-5-8-18(25)9-6-17/h5-6,8-9,11-12,19,25-26H,3-4,7,10,13-16H2,1-2H3 |
InChI Key |
MNWJCSVBHZHEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OCCN2CCCC2)C(CCC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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